molecular formula C10H12BrNO3S B13726441 3-Bromo-N-(isopropylsulfonyl)benzamide

3-Bromo-N-(isopropylsulfonyl)benzamide

Cat. No.: B13726441
M. Wt: 306.18 g/mol
InChI Key: FVRPANMXRAWJJR-UHFFFAOYSA-N
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Description

3-Bromo-N-(isopropylsulfonyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position of the benzene ring and an isopropylsulfonyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(isopropylsulfonyl)benzamide typically involves a multi-step process. One common method starts with the bromination of benzamide to introduce the bromine atom at the desired position. This is followed by the introduction of the isopropylsulfonyl group through a sulfonylation reaction. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonylating agents like isopropylsulfonyl chloride. The reactions are usually carried out in the presence of a base, such as triethylamine, and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-N-(isopropylsulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-N-(isopropylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-(isopropylsulfonyl)benzamide is unique due to the presence of the isopropylsulfonyl group, which can impart distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H12BrNO3S

Molecular Weight

306.18 g/mol

IUPAC Name

3-bromo-N-propan-2-ylsulfonylbenzamide

InChI

InChI=1S/C10H12BrNO3S/c1-7(2)16(14,15)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13)

InChI Key

FVRPANMXRAWJJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

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